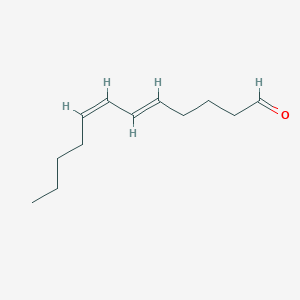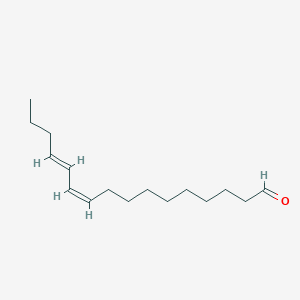
3-Deoxy-D-glucosone-bis(benzoylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is derived from 3-deoxy-D-glucosone, a highly reactive intermediate in the Maillard reaction, which is known for its role in the formation of advanced glycation end products (AGEs). The bis(benzoylhydrazone) derivative of 3-deoxy-D-glucosone has been studied for its potential therapeutic and industrial applications .
作用機序
Target of Action
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides . Its primary targets are the glycosyl groups present in these complex carbohydrates . These glycosyl groups play a crucial role in various biological processes, including cellular communication and immune response.
Mode of Action
The compound interacts with its targets by methylation of glycosyl groups . This methylation process is a chemical reaction where a methyl group is added to the glycosyl groups, leading to the modification of carbohydrate chains . This modification can result in the production of complex carbohydrates.
Biochemical Pathways
The biochemical pathway affected by 3-Deoxy-D-glucosone-bis(benzoylhydrazone) is the formation of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars. They are implicated in various health disorders, including diabetes, atherosclerosis, and aging .
Pharmacokinetics
Given its solubility in methanol, ethanol, acetone, and chloroform , it can be inferred that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 3-Deoxy-D-glucosone-bis(benzoylhydrazone)'s action primarily involve the prevention of AGE formation . By modifying carbohydrate chains and preventing AGE formation, the compound can potentially counter diabetic complications, such as diabetic nephropathy and retinopathy .
生化学分析
Biochemical Properties
3-Deoxy-D-glucosone-bis(benzoylhydrazone) plays a significant role in biochemical reactions. It can be used for the methylation of glycosyl groups, as well as the modification of carbohydrate chains to produce complex carbohydrates
Molecular Mechanism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-deoxy-D-glucosone-bis(benzoylhydrazone) typically involves the reaction of 3-deoxy-D-glucosone with benzoylhydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While detailed industrial production methods for 3-deoxy-D-glucosone-bis(benzoylhydrazone) are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process depends on optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Deoxy-D-glucosone-bis(benzoylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of 3-deoxy-D-glucosone-bis(benzoylhydrazone) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 3-deoxy-D-glucosone-bis(benzoylhydrazone) depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in new derivatives with different functional groups .
科学的研究の応用
3-Deoxy-D-glucosone-bis(benzoylhydrazone) has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
3-Deoxyglucosone: The parent compound of 3-deoxy-D-glucosone-bis(benzoylhydrazone), known for its role in the Maillard reaction and AGE formation.
Benzoylhydrazine: A reagent used in the synthesis of 3-deoxy-D-glucosone-bis(benzoylhydrazone), known for its applications in organic synthesis
Uniqueness
3-Deoxy-D-glucosone-bis(benzoylhydrazone) is unique due to its dual functionality, combining the properties of 3-deoxyglucosone and benzoylhydrazine. This combination allows the compound to effectively inhibit AGE formation and offers potential therapeutic benefits in preventing and treating AGE-related diseases. Its versatility in chemical reactions and applications in various scientific fields further distinguishes it from similar compounds .
特性
IUPAC Name |
N-[(E)-[(2Z,4S,5R)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-13-18(27)17(26)11-16(22-24-20(29)15-9-5-2-6-10-15)12-21-23-19(28)14-7-3-1-4-8-14/h1-10,12,17-18,25-27H,11,13H2,(H,23,28)(H,24,29)/b21-12+,22-16-/t17-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSXOOVXUKPJIB-QPQTXSQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC(=NNC(=O)C2=CC=CC=C2)CC(C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C(=N\NC(=O)C2=CC=CC=C2)/C[C@@H]([C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)






